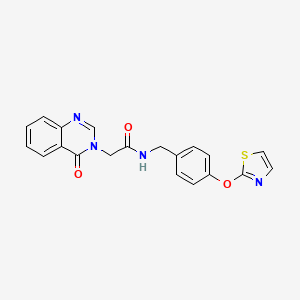
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a nucleophilic substitution reaction using appropriate thiazole derivatives.
Acetamide Formation: The final step involves the coupling of the quinazolinone-thiazole intermediate with benzylamine derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been investigated for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, or receptors involved in cell signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-2-carboxamide.
Thiazole Derivatives: Compounds such as 2-aminothiazole and its derivatives.
Uniqueness
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is unique due to its specific combination of the quinazolinone and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-18(12-24-13-23-17-4-2-1-3-16(17)19(24)26)22-11-14-5-7-15(8-6-14)27-20-21-9-10-28-20/h1-10,13H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWMPKQTVTPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2607822.png)
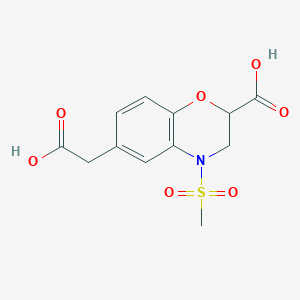
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)
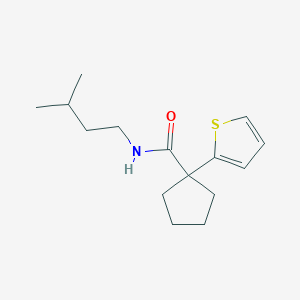
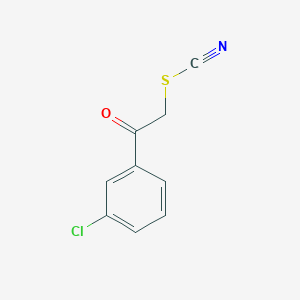
![13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2607830.png)
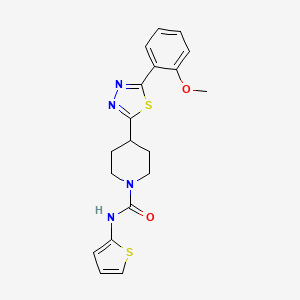
![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]pent-4-enamide](/img/structure/B2607838.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
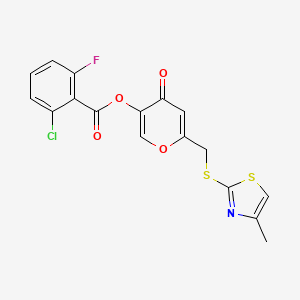
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2607843.png)

